Enhanced Lipophilicity vs. Ethylparaben for Membrane Permeability
The introduction of a fluorine atom at the 2-position significantly increases the compound's lipophilicity compared to the non-fluorinated parent, ethylparaben. Predicted LogP values show an increase from approximately 1.57 for ethyl 4-hydroxybenzoate to a range of 1.9–2.17 for ethyl 2-fluoro-4-hydroxybenzoate, representing an increase of 0.3–0.6 log units . This shift indicates higher membrane permeability potential, a key parameter in drug design. This is a class-level inference based on the well-established effect of aromatic fluorine substitution on lipophilicity [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP: 1.9 (XLogP) to 2.17 (ALogP) |
| Comparator Or Baseline | Ethyl 4-hydroxybenzoate (Ethylparaben): LogP ~1.57 (ALogP) |
| Quantified Difference | Increase of 0.33–0.60 LogP units |
| Conditions | In silico prediction (XLogP, ALogP) based on chemical structure |
Why This Matters
Higher lipophilicity is a primary driver for passive membrane diffusion, making this compound a preferred intermediate or probe when increased cellular uptake or blood-brain barrier penetration is hypothesized.
- [1] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. View Source
